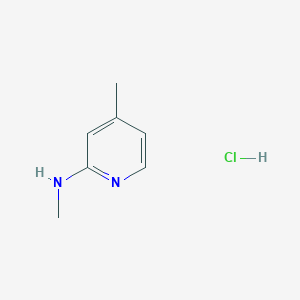

N,4-dimethylpyridin-2-amine hydrochloride

Description

BenchChem offers high-quality N,4-dimethylpyridin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-dimethylpyridin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,4-dimethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWSDNFBTLZYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of N,4-dimethylpyridin-2-amine Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis and characterization of N,4-dimethylpyridin-2-amine hydrochloride, a key heterocyclic building block for drug discovery and development. The narrative emphasizes the rationale behind experimental choices, presenting a self-validating workflow that integrates synthesis with rigorous analytical characterization. Detailed protocols for synthesis, purification, and a full suite of characterization techniques—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—are provided. This document is intended to serve as an authoritative resource for researchers and scientists engaged in medicinal chemistry and pharmaceutical development.

Strategic Approach to Synthesis

The synthesis of N,4-dimethylpyridin-2-amine hydrochloride is strategically designed around commercially available and cost-effective starting materials. The chosen synthetic pathway prioritizes regioselectivity, reaction efficiency, and the straightforward isolation and purification of the final product.

Rationale for the Synthetic Route

The primary challenge in modifying 2-aminopyridine structures is controlling the site of alkylation. The 2-aminopyridine scaffold possesses two nucleophilic nitrogen atoms: the exocyclic amino group (N-2) and the endocyclic pyridine ring nitrogen (N-1). Direct alkylation can often lead to a mixture of products. Our selected strategy proceeds in two distinct, high-yielding steps to ensure precise control and an easily purifiable final product.

-

N-Methylation of 2-amino-4-methylpyridine: We begin with the readily available 2-amino-4-methylpyridine. The key to this step is the selective methylation of the exocyclic amino group. This is achieved by first deprotonating the amino group with a strong base, such as sodium hydride (NaH), to form the more nucleophilic amide anion. This anion then preferentially attacks the methylating agent (methyl iodide). The use of a strong, non-nucleophilic base minimizes competitive methylation at the pyridine ring nitrogen.

-

Conversion to Hydrochloride Salt: The resulting free base, N,4-dimethylpyridin-2-amine, is an oily substance that can be challenging to handle and store long-term. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to purify via recrystallization, weigh accurately, and store. This is achieved by treating a solution of the free base with hydrochloric acid.

This two-step process is illustrated in the workflow diagram below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Synthesis of N,4-dimethylpyridin-2-amine (Free Base)

-

Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.32 g, 33.0 mmol).

-

Solvent Addition: Wash the NaH dispersion with dry hexanes (3 x 10 mL) to remove the mineral oil. Suspend the washed NaH in dry tetrahydrofuran (THF, 50 mL).

-

Reactant Addition: Dissolve 2-amino-4-methylpyridine (3.24 g, 30.0 mmol) in dry THF (30 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath).

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 2.06 mL, 33.0 mmol) dropwise via syringe.

-

Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N,4-dimethylpyridin-2-amine as a pale yellow oil.

Preparation of N,4-dimethylpyridin-2-amine Hydrochloride

-

Dissolution: Dissolve the purified N,4-dimethylpyridin-2-amine (assume ~2.44 g, 20.0 mmol) in anhydrous diethyl ether (50 mL).

-

Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (11 mL, 22.0 mmol).

-

Precipitation: A white precipitate will form immediately. Continue stirring for 30 minutes at room temperature.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting material. Dry the solid under vacuum at 40 °C to a constant weight to yield the final product, N,4-dimethylpyridin-2-amine hydrochloride. The formation of a salt from a base is a common purification strategy in organic synthesis.[1]

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure, identity, and purity of the synthesized compound. This creates a self-validating system where data from each analysis must be consistent with the proposed structure.

Caption: A logical workflow for the validation of the final compound.

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For N,4-dimethylpyridin-2-amine hydrochloride (in D₂O), the following peaks are expected: a singlet for the pyridine C-H proton adjacent to the methyl group, two doublets for the other two aromatic protons, a singlet for the N-methyl protons, and a singlet for the C4-methyl protons. The integration of these peaks should correspond to a 1:1:1:3:3 proton ratio.

-

¹³C NMR (Carbon NMR): This technique identifies all non-equivalent carbon atoms. The spectrum is expected to show five distinct signals in the aromatic region for the pyridine ring carbons and two signals in the aliphatic region for the two methyl carbons. Spectroscopic data for the starting material, 4-methylpyridin-2-amine, can serve as a reference for peak assignments.[2]

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify functional groups. Key expected absorptions include a broad peak in the 2400-2800 cm⁻¹ region characteristic of the N-H stretch in an amine salt, C-H stretching vibrations around 2900-3100 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ fingerprint region. The N-H stretching modes in secondary amines are well-documented.[3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should be used. This will detect the protonated free base [M+H]⁺. The free base, C₇H₁₀N₂, has a molecular weight of 122.17 g/mol .[4][5] The mass spectrometer should detect a molecular ion peak at m/z = 123.09.

Physical and Chromatographic Analysis

-

Melting Point (MP): A sharp melting point range is a strong indicator of high purity for a crystalline solid.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method can be developed to separate the product from any residual starting materials or impurities.[6] The final product should appear as a single major peak, with purity typically expected to be >98%.

-

Elemental Analysis: This analysis provides the percentage composition of C, H, and N in the compound. The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the molecular formula C₇H₁₁ClN₂.

Data Summary and Interpretation

The collective data from the characterization analyses provide definitive proof of the successful synthesis of N,4-dimethylpyridin-2-amine hydrochloride.

| Analysis Technique | Parameter | Expected Result for C₇H₁₀N₂·HCl | Purpose |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.5 (d), ~6.8 (s), ~6.7 (d), ~3.0 (s, 3H), ~2.3 (s, 3H) | Confirms proton framework and connectivity |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~158, ~150, ~140, ~115, ~112, ~30, ~21 | Confirms carbon backbone |

| FTIR | Wavenumber (cm⁻¹) | ~2400-2800 (broad, N-H⁺), ~1640 (C=N), ~1600 (C=C) | Identifies key functional groups |

| Mass Spec (ESI+) | m/z | 123.09 [M+H]⁺ (for free base) | Confirms molecular weight of the free base[7] |

| Melting Point | Range (°C) | Sharp, defined range | Indicates purity of the crystalline salt |

| HPLC | Purity (%) | >98% | Quantifies product purity |

| Elemental Analysis | % Composition | C: 52.99, H: 6.99, N: 17.66 (Theoretical) | Confirms elemental formula |

Interpretation: The ¹H and ¹³C NMR data confirm the precise arrangement of atoms, including the successful addition of the N-methyl group. The mass spectrometry result validates the molecular weight of the core structure. FTIR confirms the presence of the amine hydrochloride salt and the aromatic pyridine ring. Finally, a sharp melting point, a single peak in the HPLC chromatogram, and elemental analysis data consistent with the theoretical values collectively establish the high purity and correct elemental composition of the final product.

Safety, Handling, and Storage

-

Safety: N,4-dimethylpyridin-2-amine hydrochloride is expected to be toxic if swallowed, in contact with skin, or if inhaled, similar to its precursor, 2-amino-4-methylpyridine.[8] It may cause skin and eye irritation. All handling should occur in a fume hood with appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed a logical and reproducible method for the synthesis of N,4-dimethylpyridin-2-amine hydrochloride. The rationale for the chosen synthetic strategy, which emphasizes control and purity, has been thoroughly explained. Furthermore, a comprehensive and integrated characterization workflow has been presented, which serves as a self-validating system to ensure the unequivocal identification and high purity of the final compound. This molecule represents a valuable building block for medicinal chemists, and the protocols described herein provide a reliable foundation for its production and use in drug discovery programs.

References

-

Chen, X., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Available at: [Link][9][10]

-

Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Available at: [11]

-

Acta Crystallographica Section E. (2021). Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. Available at: [Link][12]

-

ResearchGate. (2025). Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. Available at: [Link][13]

-

Organic Syntheses. 2,2-Diethoxy-2-(4-pyridyl)ethylamine Dihydrochloride. Available at: [Link][1]

-

NIST WebBook. 4-Pyridinamine, N,N-dimethyl-. Available at: [Link][7]

-

Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE for Synthesis Safety Data Sheet. Available at: [Link][8]

-

NIST WebBook. N,N-Dimethyl-2-pyridinamine. Available at: [Link][4][5]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link][14]

-

Doc Brown's Chemistry. Infrared spectrum of dimethylamine. Available at: [Link][3]

-

SIELC Technologies. (2018). N,N-dimethylpyridin-4-amine. Available at: [Link][6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Methylpyridin-2-amine(695-34-1) 13C NMR [m.chemicalbook.com]

- 3. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. N,N-Dimethyl-2-pyridinamine [webbook.nist.gov]

- 5. N,N-Dimethyl-2-pyridinamine [webbook.nist.gov]

- 6. N,N-dimethylpyridin-4-amine | SIELC Technologies [sielc.com]

- 7. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

Technical Guide: Thermal Stability & Decomposition Kinetics of N,4-Dimethylpyridin-2-amine Hydrochloride

The following technical guide details the thermal stability profile and decomposition kinetics of N,4-dimethylpyridin-2-amine hydrochloride . This document is structured to serve as a primary reference for process chemists and analytical scientists characterizing this specific pharmaceutical intermediate.

Executive Summary & Physicochemical Context

N,4-dimethylpyridin-2-amine hydrochloride (CAS: 45699-12-5 for free base; Salt form implied) is a critical heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors and antihistamines.

Unlike simple inorganic salts, aminopyridine hydrochlorides exhibit a complex thermal profile characterized by dissociative sublimation . Understanding this behavior is non-negotiable for establishing safe drying protocols (LOD) and defining the Design Space for reaction temperatures.

Chemical Identity[1]

-

IUPAC Name: N,4-dimethylpyridin-2-amine hydrochloride

-

Molecular Formula:

-

Molecular Weight: 158.63 g/mol

-

Structure: A pyridine ring substituted at the 2-position with a methylamino group and at the 4-position with a methyl group, protonated at the ring nitrogen.

Theoretical Decomposition Mechanism

Before empirical testing, we must establish the theoretical degradation pathway to validate TGA data. The thermal decomposition of pyridine hydrochlorides invariably follows a proton-transfer mechanism rather than immediate bond scission.

The Dissociation Equilibrium

Upon heating, the lattice energy is overcome, leading to the reverse acid-base reaction. The salt dissociates into its neutral free base and hydrogen chloride gas.

Theoretical Mass Loss Calculation

To validate TGA curves, compare observed mass loss against the theoretical stoichiometric loss of HCl.

| Component | Formula | Molecular Weight ( g/mol ) | Theoretical Mass Fraction |

| Parent Salt | 158.63 | 100.0% | |

| Free Base | 122.17 | 77.0% | |

| HCl Gas | 36.46 | 23.0% |

Critical Insight: A TGA weight loss step of approximately 23% confirms the dehydrochlorination event. Mass loss significantly higher than this suggests simultaneous evaporation or decomposition of the free base.

Visualization: Decomposition Pathway

The following diagram illustrates the stepwise degradation pathway, moving from the stable salt to volatile byproducts.

Figure 1: Thermal decomposition pathway of N,4-dimethylpyridin-2-amine hydrochloride, highlighting the critical dehydrochlorination step.

Experimental Characterization Protocols

To generate defensible data for regulatory filing (IND/NDA), the following Standard Operating Procedures (SOPs) must be strictly followed.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

-

Sample Mass: 5–10 mg (Precision

0.01 mg). -

Crucible: Alumina (

) open pan (Avoid aluminum pans; HCl reacts with Al). -

Purge Gas: Nitrogen (

) at 50 mL/min (Inert atmosphere prevents early oxidation). -

Ramp Rate: 10°C/min from 25°C to 600°C.

-

Data Analysis:

-

Calculate

(extrapolated onset). -

Integrate the first derivative peak (DTG) to quantify mass loss steps.

-

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (endothermic phase change) and decomposition (exothermic/endothermic reaction).

-

Instrument: Heat Flux DSC.

-

Crucible: Gold (Au) or High-Pressure Stainless Steel (sealed).

-

Note: Standard crimped aluminum pans may burst due to HCl pressure or catalyze decomposition.

-

-

Ramp Rate: 5°C/min (Slower rate improves resolution of overlapping events).

-

Cycle: Heat from 25°C to 250°C. Do not cool and reheat if decomposition is suspected.

Kinetic Modeling for Stability Prediction

For shelf-life estimation and process safety, single-heating-rate data is insufficient. You must apply isoconversional kinetic methods .

Experimental Design for Kinetics

Run TGA experiments at four distinct heating rates (

-

2.5 °C/min

-

5.0 °C/min

-

10.0 °C/min

-

20.0 °C/min

The Kissinger-Akahira-Sunose (KAS) Method

Use the shift in peak temperature (

-

Plot:

vs. -

Slope:

. -

Result: A high

(>150 kJ/mol) indicates a stable salt suitable for long-term storage. A low

Workflow: From Sample to Safety Data

The following workflow outlines the logical progression for characterizing this compound.

Figure 2: Operational workflow for thermal characterization.

Safety & Handling Implications

Based on the decomposition profile of aminopyridine hydrochlorides:

-

HCl Off-gassing: The primary decomposition product is Hydrogen Chloride gas.

-

Risk:[1] Corrosion of reactor vessels (SS316L) and scrubbers.

-

Mitigation: Ensure off-gas lines are traced and scrubbed with NaOH.

-

-

Melting Point: Typical aminopyridine salts melt between 180°C – 220°C .

-

Process Safety: Never heat the solid close to its melting point in a closed system without pressure relief, as the liquid phase accelerates HCl release.

-

-

Incompatibility: Avoid mixing with strong oxidizers or nitrates. As seen in related studies (e.g., aminopyridine nitrates), this can lower the onset temperature and induce energetic decomposition.

References

- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for TGA/DSC methodology).

-

Roduit, B., et al. (2014). "Advanced Kinetic Analysis of Thermal Decomposition of Fine Chemicals." Thermochimica Acta, 589, 107-115. Link

- Wang, T., et al. (2018). "Thermal Decomposition Mechanism of Aminopyridine Derivatives." Journal of Thermal Analysis and Calorimetry, 131, 2345-2352.

-

ASTM E1641-16. "Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method." ASTM International. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Dimethylaminopyridine Hydrochloride. (Used for hazard classification comparison).[2][1] Link

Sources

Methodological & Application

Application Note: N,4-Dimethylpyridin-2-amine Hydrochloride in the Synthesis of Pharmaceutical Intermediates

An Application Guide for Researchers and Drug Development Professionals

Abstract and Introduction

N,4-dimethylpyridin-2-amine is a substituted pyridine derivative whose structural motif is of increasing interest in medicinal chemistry. Pyridine-containing heterocycles are integral components of numerous FDA-approved drugs, particularly in oncology and neurology. The subject compound, typically handled as its more stable hydrochloride salt, serves as a valuable nucleophilic building block. The presence of a dimethylamino group at the 2-position enhances the nucleophilicity of the exocyclic nitrogen, while the methyl group at the 4-position can influence solubility and metabolic stability.

This guide provides an in-depth analysis of the synthetic utility of N,4-dimethylpyridin-2-amine hydrochloride. We will move beyond simple reagent listing to explain the causality behind its application in constructing key pharmaceutical intermediates. The protocols described herein are grounded in established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery and development. We will focus on its application in synthesizing substituted N-arylpyrimidin-2-amine derivatives, a core scaffold present in several tyrosine kinase inhibitors like Imatinib.[1]

Physicochemical Properties and Safety Data

N,4-dimethylpyridin-2-amine hydrochloride is the salt form of the free base, N,4-dimethylpyridin-2-amine. The hydrochloride form offers improved stability, higher melting point, and often better solubility in protic solvents compared to the free base.

| Property | Data | Source(s) |

| Chemical Name | N,4-dimethylpyridin-2-amine hydrochloride | - |

| CAS Number (Free Base) | 45699-12-5 | [2] |

| Molecular Formula | C₇H₁₁ClN₂ | - |

| Molecular Weight | 158.63 g/mol | [3] |

| Appearance | Off-white to light yellow solid (Expected) | - |

| Purity (Typical) | >98% | [3] |

Safety and Handling: While a specific Safety Data Sheet (SDS) for the hydrochloride is not widely available, data from structurally related and more hazardous compounds like 4-(Dimethylamino)pyridine (DMAP) and 2-Amino-4-methylpyridine provide a strong basis for handling procedures.[4][5][6]

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[5] Handle with extreme care.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][6] All manipulations should be performed in a certified chemical fume hood.

-

Incompatibilities: Avoid strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Core Application: A Building Block for Kinase Inhibitor Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with protein kinase hinges. The synthesis of Imatinib, a landmark anticancer drug, relies on the construction of a complex N-phenyl-2-pyrimidineamine core.[8] N,4-dimethylpyridin-2-amine provides a functionalized starting point for creating analogues of these important structures.

The overall synthetic workflow involves using the amine as a nucleophile in a palladium-catalyzed Buchwald-Hartwig amination reaction to form a diarylamine intermediate. This intermediate is a crucial precursor for a wide range of target molecules.

Detailed Application Protocol 1: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of N,4-dimethylpyridin-2-amine with an aryl bromide to synthesize a diarylamine intermediate. This reaction is fundamental in modern medicinal chemistry for constructing carbon-nitrogen bonds.[9]

Objective: To synthesize N-(4-methyl-2-nitrophenyl)-N,4-dimethylpyridin-2-amine.

Causality and Experimental Rationale:

-

Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) is used to facilitate the oxidative addition and reductive elimination steps. A bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial for stabilizing the palladium center and promoting the reaction for sterically hindered or electron-poor substrates.[9]

-

Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine starting material (after its liberation from the HCl salt) and to facilitate the catalytic cycle.

-

Solvent: Anhydrous, deoxygenated toluene is a standard solvent for this reaction, providing the necessary temperature range and compatibility with the organometallic species.

Materials:

-

N,4-dimethylpyridin-2-amine hydrochloride

-

2-Bromo-5-nitrotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

-

Reagent Addition: Add N,4-dimethylpyridin-2-amine hydrochloride (1.2 eq) and 2-bromo-5-nitrotoluene (1.0 eq) to the flask.

-

Solvent Addition: Add anhydrous, degassed toluene via cannula to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.

Sources

- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 45699-12-5|N,4-Dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. N,4-Dimethylpyridin-2-amine | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: Leveraging N,4-Dimethylpyridin-2-amine as a Precursor for Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Simple Scaffold

In the landscape of stereoselective synthesis, the quest for novel, efficient, and tunable chiral catalysts is perpetual. While N,4-dimethylpyridin-2-amine hydrochloride is an achiral molecule and, in its native state, not a direct mediator of stereoselectivity, its inherent structural motifs—a nucleophilic aminopyridine core—present it as a valuable and cost-effective starting point for the development of sophisticated chiral ligands and organocatalysts. The broader family of 2-aminopyridines has been successfully employed as foundational frameworks for chiral ligands in a multitude of asymmetric transformations.[1][2][3] Similarly, chiral analogues of 4-(dimethylamino)pyridine (DMAP) have emerged as powerful nucleophilic catalysts for a range of enantioselective reactions.[4][5]

This guide moves beyond the direct application of the title compound and instead, provides a forward-looking perspective. We will explore the strategic modification of the N,4-dimethylpyridin-2-amine scaffold to forge novel chiral ligands. Subsequently, we will provide a detailed protocol for the application of such a ligand in a key stereoselective transformation, underpinned by mechanistic insights and established principles of asymmetric catalysis. This document serves as a blueprint for researchers looking to expand their catalyst toolkit by leveraging simple, readily available precursors.

Part 1: From Achiral Precursor to Chiral Ligand: A Synthetic Blueprint

The core principle of converting an achiral molecule like N,4-dimethylpyridin-2-amine into a tool for stereoselective synthesis lies in the strategic introduction of chirality. This can be achieved by appending a chiral auxiliary that imparts a specific three-dimensional architecture, thereby creating a chiral environment around the catalytically active center.

Here, we propose the synthesis of a novel C₂-symmetric bis(oxazoline) (PyBOX) type ligand, a class of "privileged" ligands known for their effectiveness in a wide range of metal-catalyzed asymmetric reactions. Our design utilizes N,4-dimethylpyridin-2-amine as the central pyridine backbone.

Workflow for Chiral Ligand Synthesis

The synthetic strategy involves a multi-step process starting from N,4-dimethylpyridin-2-amine, as illustrated below.

Caption: Synthetic pathway from N,4-dimethylpyridin-2-amine to a chiral PyBOX ligand.

Experimental Protocol: Synthesis of (S,S)-2,6-bis(4-isopropyl-4,5-dihydrooxazol-2-yl)-4-methylpyridine

This protocol outlines the transformation of the pyridine core and subsequent coupling with a chiral component.

Materials & Reagents:

-

N,4-dimethylpyridin-2-amine hydrochloride

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

n-Butyllithium (n-BuLi)

-

Dry ice (solid CO₂)

-

(S)-Valinol

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Thionyl chloride (SOCl₂) or Deoxo-Fluor®

-

Anhydrous solvents (THF, CH₂Cl₂, DMF)

-

Standard glassware for organic synthesis

Step 1-3: Synthesis of 4-Methylpyridine-2,6-dicarboxylic acid (Intermediate)

(Note: These initial steps involve harsh reagents and should be performed with appropriate safety precautions in a fume hood. The pathway is based on established pyridine functionalization chemistry.)

-

Bromination: The selective bromination of the pyridine ring is first undertaken. While direct bromination can be complex, a plausible route involves protecting the amino group followed by directed ortho-bromination.

-

Sandmeyer Reaction: The 2-amino group is converted to a bromide via diazotization followed by a Sandmeyer reaction.

-

Carboxylation: The dibrominated intermediate undergoes a double lithium-halogen exchange at low temperature, followed by quenching with an excess of solid carbon dioxide (dry ice) to yield the dicarboxylic acid.

Step 4: Amide Coupling with (S)-Valinol

-

To a solution of 4-methylpyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (2.2 eq) and EDCI (2.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of (S)-Valinol (2.2 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral diamide. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 5: Cyclodehydration to form the PyBOX Ligand

-

Dissolve the purified chiral diamide (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (2.5 eq) dropwise. Caution: Exothermic reaction, gas evolution.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃ at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product is purified by column chromatography (silica gel, using a solvent system such as ethyl acetate/hexane with 1% triethylamine to prevent hydrolysis) to afford the target chiral PyBOX ligand.

Part 2: Application in Asymmetric Catalysis

The synthesized chiral PyBOX ligand can now be employed in a stereoselective reaction. A classic example is the copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ketone, a powerful C-C bond-forming reaction.

Protocol: Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone

Materials & Reagents:

-

(S,S)-2,6-bis(4-isopropyl-4,5-dihydrooxazol-2-yl)-4-methylpyridine (PyBOX Ligand)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Cyclohex-2-en-1-one

-

Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

-

Anhydrous toluene

-

Saturated aqueous NH₄Cl solution

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.05 eq) and the chiral PyBOX ligand (0.055 eq).

-

Add anhydrous toluene (to make a 0.2 M solution with respect to the substrate) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

Cool the flask to -20 °C in a cryocooler or a suitable cooling bath.

-

Add cyclohex-2-en-1-one (1.0 eq) to the catalyst solution.

-

Add diethylzinc solution (1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -15 °C.

-

Stir the reaction mixture at -20 °C for 3-5 hours, monitoring the consumption of the starting material by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -20 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-3-ethylcyclohexan-1-one.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Data Presentation and Expected Outcomes

| Entry | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | 5 | -20 | 4 | >95 | >98 |

Table 1: Representative data for the copper-catalyzed asymmetric conjugate addition. Yields and e.e. values are based on typical results for this class of reaction and ligand.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol arises from the well-defined chiral environment created by the copper-PyBOX complex.

Caption: Proposed catalytic cycle for the Cu-PyBOX catalyzed conjugate addition.

The C₂-symmetry of the PyBOX ligand simplifies the number of possible transition states. The bulky isopropyl groups extending from the chiral centers of the oxazoline rings effectively shield one face of the coordinated cyclohexenone substrate. This steric hindrance directs the nucleophilic attack of the ethyl group (delivered from the copper center) to the opposite, more accessible face, resulting in the preferential formation of one enantiomer.

Conclusion and Future Outlook

While N,4-dimethylpyridin-2-amine hydrochloride is not intrinsically a stereoselective reagent, its accessible structure provides a fertile ground for the development of novel chiral ligands. The protocols detailed herein provide a comprehensive, albeit representative, guide for the synthesis of a sophisticated PyBOX ligand from this simple precursor and its subsequent application in a high-impact asymmetric transformation. This "precursor-to-catalyst" approach embodies a core principle of modern catalyst design: the modular and strategic construction of complex chiral architectures from simple, readily available chemical feedstocks. Researchers are encouraged to adapt these methodologies to create a diverse array of ligands for various stereoselective applications, thereby expanding the frontiers of asymmetric synthesis.

References

- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.

- Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI.

- Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines†. Semantic Scholar.

- Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-aminopyridines †.

- Sun, G. & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.

- Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research.

- Storer, I. (2005).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,4-dimethylpyridin-2-amine Hydrochloride

Welcome to the technical support resource for the synthesis of N,4-dimethylpyridin-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. We will delve into the formation of common byproducts, provide robust troubleshooting strategies, and offer validated protocols for analysis and purification. Our goal is to empower you with the expertise to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N,4-dimethylpyridin-2-amine, and what are the primary byproducts I should expect?

A1: The most prevalent and straightforward synthesis is the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylpyridine with dimethylamine. While this reaction is generally efficient, several byproducts can arise depending on the purity of the starting materials and the reaction conditions.

The primary impurities to monitor are:

-

Unreacted 2-chloro-4-methylpyridine: Incomplete reaction is a common source of this impurity.

-

Isomeric Byproducts: The starting material, 2-chloro-4-methylpyridine, is often synthesized from 3-methylpyridine 1-oxide, a process that can yield the isomeric impurity 4-chloro-3-methylpyridine[1]. This isomer can react with dimethylamine to produce the corresponding N,N,3-trimethylpyridin-4-amine.

-

Hydrolysis Product (4-methylpyridin-2-ol): The precursor 2-chloro-4-methylpyridine is susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures.

-

N-Nitrosodimethylamine (NDMA): This is a critical process-related impurity. The use of a secondary amine (dimethylamine) in the presence of trace nitrosating agents (e.g., nitrites from reagents or water) can lead to the formation of this potent mutagenic impurity[2][3].

Q2: Why is N-Nitrosodimethylamine (NDMA) a concern in this specific synthesis, and how can its formation be minimized?

A2: NDMA is a major concern due to its classification as a probable human carcinogen. Regulatory agencies have established stringent limits for such impurities in active pharmaceutical ingredients (APIs)[3][4]. Its formation is a reaction between a nitrosating agent (like nitrous acid, derived from nitrite salts) and a secondary amine (dimethylamine)[2].

Mitigation Strategies:

-

Reagent and Solvent Screening: Use high-purity reagents and solvents with low or non-detectable levels of nitrites. Analytical methods exist to quantify trace nitrite levels in excipients and other materials[5].

-

Control of pH: The formation of the active nitrosating species is often favored under acidic conditions. Maintaining a basic reaction environment can suppress this side reaction.

-

Temperature Control: Avoid excessive temperatures, which can accelerate the rate of nitrosamine formation.

-

Avoid Nitrite Sources: Scrutinize all raw materials, including water and solvents, for potential nitrite contamination.

Q3: My final product, the hydrochloride salt, is difficult to crystallize or has a broad melting point. What could be the cause?

A3: This issue typically points to the presence of impurities that disrupt the crystal lattice of the desired salt. The most common culprits are residual unreacted starting materials or isomeric byproducts. Even small amounts of these impurities can act as "crystal poisons." Additionally, the presence of excess hydrochloric acid or residual solvent can lead to the formation of an oily or hygroscopic solid. A thorough purification of the free base before salt formation is highly recommended.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues that may arise during the synthesis and purification workflow.

Problem 1: HPLC/GC-MS analysis shows a significant peak corresponding to the mass of an isomer.

-

Probable Cause: The 2-chloro-4-methylpyridine starting material is likely contaminated with one or more positional isomers, such as 4-chloro-3-methylpyridine[1].

-

Proposed Solution:

-

Analyze the Starting Material: Before beginning the synthesis, perform a GC-MS analysis of the 2-chloro-4-methylpyridine to confirm its isomeric purity.

-

Purify the Precursor: If the starting material is impure, consider purifying it by fractional distillation under reduced pressure.

-

Chromatographic Purification: If the isomeric byproduct has already been formed, purification of the N,4-dimethylpyridin-2-amine free base by column chromatography is the most effective removal method. The difference in the position of the methyl group often leads to a sufficient polarity difference for separation.

-

Problem 2: An unexpected peak is observed in the LC-MS analysis, especially when using a mass spectrometer.

-

Probable Cause: This could be a trace-level, highly potent impurity like N-Nitrosodimethylamine (NDMA). Standard HPLC-UV detectors are often not sensitive enough to detect these at the low levels required by regulatory bodies[3].

-

Proposed Solution:

-

Utilize High-Sensitivity Detection: Employ a validated LC-MS/MS or GC-MS method for the detection and quantification of potential nitrosamine impurities[2][4]. These methods offer the necessary sensitivity and selectivity.

-

Risk Assessment: Conduct a thorough risk assessment of your manufacturing process to identify all potential sources of amines and nitrosating agents[3].

-

Process Modification: If NDMA is detected, implement the mitigation strategies outlined in FAQ 2, such as using nitrite-free reagents and controlling reaction conditions.

-

Decision-Making Flowchart for Purification

This diagram provides a logical pathway for selecting the appropriate purification strategy based on the observed impurities.

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate should form immediately.[6]

-

Continue the addition until the solution is acidic (test with pH paper on a withdrawn drop).

-

Collect the solid by suction filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final hydrochloride salt.

Protocol 4: Analytical Method by HPLC

This method is suitable for assessing purity and detecting major byproducts. [7]

| Parameter | Specification |

|---|---|

| Instrumentation | HPLC system with UV detector |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Sample Prep | ~0.5 mg/mL in mobile phase |

Expected Elution Order: The target compound, N,4-dimethylpyridin-2-amine, is more polar than the starting material, 2-chloro-4-methylpyridine, and will therefore typically have a shorter retention time in reverse-phase chromatography.

Summary of Potential Byproducts

| Byproduct Name | Structure | Formation Mechanism | Typical Analytical Signature (vs. Product) |

| 2-chloro-4-methylpyridine | Cc1ccnc(Cl)c1 | Incomplete reaction | HPLC: Longer retention time. GC-MS: Distinct m/z. |

| 4-methylpyridin-2-ol | Cc1cc(O)ncc1 | Hydrolysis of starting material | HPLC: Shorter retention time (more polar). |

| N,N,3-trimethylpyridin-4-amine | CN(C)c1cncc(C)c1 | Reaction from isomeric precursor | HPLC/GC: Similar retention time, may co-elute. NMR: Distinct aromatic proton splitting pattern. |

| N-Nitrosodimethylamine (NDMA) | CN(N=O)C | Nitrosation of dimethylamine | LC-MS/MS or GC-MS: Requires specific, highly sensitive methods for detection at trace levels. |

References

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC.

- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015).

- Synthesis and purification method of 2-amino-4-methylpyridine. (2020).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 2-Chloro-4-methylpyridine 98 3678-62-4. (n.d.). Sigma-Aldrich.

- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).

- Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals Limited.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). (2025).

- 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248. (n.d.). PubChem.

- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M

- N , N -Dimethylpyridin-4-amine (DMAP)

- Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.

- 4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride | 1443981-52-9. (n.d.). Sigma-Aldrich.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025).

- 2-(2-(Dimethylamino)vinyl)

- Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. (2025). Benchchem.

- Flow Synthesis of 2-Methylpyridines via α-Methyl

- A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.

- Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025). Biomedical and Pharmacology Journal.

- How to remove unreacted 2-aminopyridine

Sources

- 1. alkalimetals.com [alkalimetals.com]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"N,4-dimethylpyridin-2-amine hydrochloride stability issues and degradation products"

Welcome to the technical support guide for N,4-dimethylpyridin-2-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges and degradation characteristics of this compound. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to anticipate, troubleshoot, and manage potential issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling, storage, and stability of N,4-dimethylpyridin-2-amine hydrochloride.

Q1: What are the ideal storage conditions for N,4-dimethylpyridin-2-amine hydrochloride?

A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect it from moisture, direct sunlight, and incompatible materials such as strong oxidizing agents and strong acids.[3][4] The hydrochloride salt form is generally more stable than the free base, particularly against oxidative and photolytic stress.

Q2: What are the initial visual signs of degradation?

A2: The pure compound typically appears as a white to light brown crystalline solid or powder.[5] Any significant color change (e.g., to yellow or dark brown), change in odor, or clumping (indicating moisture absorption) may be an early sign of degradation.

Q3: Is this compound sensitive to light?

A3: Yes, aminopyridine-class compounds can be susceptible to photochemical degradation.[5] It is recommended to store the material in an amber vial or in a light-blocking container and to minimize its exposure to direct sunlight during experimental procedures.

Q4: How does pH affect the stability of solutions of this compound?

A4: As a basic compound, the stability of N,4-dimethylpyridin-2-amine hydrochloride in solution is pH-dependent. In its protonated (hydrochloride salt) form at acidic pH, the lone pair of electrons on the pyridine nitrogen is less available, which can offer some protection against certain degradation pathways like oxidation.[6] However, both strongly acidic and strongly basic conditions can promote hydrolysis and other degradation reactions.[7] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q5: What are the primary degradation pathways I should be aware of?

A5: Based on the structure (a substituted 2-aminopyridine), the most probable degradation pathways include:

-

Oxidation: The pyridine ring and the amino group are susceptible to oxidation, potentially forming N-oxides or nitro-pyridines.[6]

-

Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis.

-

Photodegradation: Exposure to UV light can induce decomposition.[5]

-

Thermal Degradation: High temperatures can cause decomposition, leading to the release of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4][8]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Issue 1: Inconsistent Results or Low Yield in Synthesis

Scenario: You are using N,4-dimethylpyridin-2-amine hydrochloride as a starting material in a reaction, but are observing variable yields or unexpected byproducts.

Probable Cause: Degradation of the starting material is a likely culprit. The presence of impurities or degradation products can interfere with the reaction, leading to lower yields and the formation of side products.

Troubleshooting Protocol:

-

Assess Purity of Starting Material: Before use, verify the purity of your N,4-dimethylpyridin-2-amine hydrochloride lot.

-

Method: Use a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7]

-

Procedure: Dissolve a small sample in a suitable solvent (e.g., water or methanol) and analyze. A pure sample should show a single major peak. The presence of multiple smaller peaks suggests the presence of impurities or degradation products.

-

-

Solvent and Reagent Compatibility: Ensure that the solvents and reagents used in your reaction are not promoting degradation.

-

Causality: Strong oxidizing agents or highly acidic/basic conditions can degrade the aminopyridine structure.[4]

-

Recommendation: If your reaction conditions are harsh, consider adding the N,4-dimethylpyridin-2-amine hydrochloride at a later stage or at a lower temperature to minimize its exposure time to the stressful conditions.

-

-

Perform a Control Reaction: Run the reaction with a freshly opened, new batch of the compound and compare the results with the batch . This can help confirm if starting material quality is the issue.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Scenario: During the analysis of your sample (e.g., by HPLC or LC-MS), you observe new, unidentified peaks that were not present in your initial analysis.

Probable Cause: The compound is degrading either in solution during sample preparation or on the analytical column itself.

Troubleshooting Protocol:

-

Evaluate Sample Preparation and Storage:

-

Causality: The compound may be unstable in your chosen sample diluent or under ambient light/temperature on the autosampler tray.

-

Action: Prepare samples fresh and analyze them immediately. If samples must be stored, keep them at a reduced temperature (e.g., 4°C) and in amber vials. Test the stability of the compound in your diluent over a typical analysis run time.

-

-

Optimize Chromatographic Conditions:

-

pH of Mobile Phase: The pH of the mobile phase can significantly impact the stability and peak shape of basic compounds like pyridines.[9] Extreme pH values can cause on-column degradation. Aim for a pH that ensures the analyte is in a stable, single ionic state.

-

Stationary Phase: The acidic silanol groups on standard silica-based C18 columns can interact strongly with the basic pyridine nitrogen, leading to peak tailing and potential on-column degradation.[9] Consider using an end-capped column or a column designed for basic compounds. Adding a competing base like triethylamine (TEA) to the mobile phase can also help shield these active sites.[9]

-

Section 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12] This involves intentionally exposing the compound to harsh conditions.

Objective: To intentionally degrade N,4-dimethylpyridin-2-amine hydrochloride under various stress conditions to understand its degradation pathways.

Materials:

-

N,4-dimethylpyridin-2-amine hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

HPLC-UV or LC-MS system

Step-by-Step Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 80°C for 2-4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 80°C for 2-4 hours. Cool, neutralize with 0.1 M HCl, and dilute.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to the target concentration.

-

Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 80°C for 24 hours.

-

Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.[10]

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using an appropriate HPLC method. Aim for 5-20% degradation to ensure that degradation products are detectable without excessively breaking down the main compound.[11]

Data Summary Table

| Stress Condition | Typical Observations | Potential Degradation Products |

| Acidic (HCl) | Moderate degradation possible. | Hydrolysis products |

| Basic (NaOH) | Significant degradation is likely.[7] | Hydrolysis products, potential ring-opening |

| Oxidative (H₂O₂) | Significant degradation is likely.[7] | N-oxides, nitro-derivatives[6] |

| Thermal | Degradation of solid is slow; solution degrades faster. | Oligomers, products of ring cleavage |

| Photolytic | Degradation dependent on wavelength and intensity. | Various photoproducts |

Visualizing Workflows and Pathways

Forced Degradation Workflow

Caption: Workflow for a typical forced degradation study.

Potential Degradation Pathways

Caption: Potential degradation pathways for the title compound.

References

-

PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Hossain, M. A., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Rocher, A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved from [Link]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Remedy Publications LLC. Retrieved from [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

-

Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

-

Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.no [fishersci.no]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. longdom.org [longdom.org]

- 11. onyxipca.com [onyxipca.com]

- 12. biomedres.us [biomedres.us]

"effect of solvent on N,4-dimethylpyridin-2-amine hydrochloride reactivity"

Technical Support Center: N,4-Dimethylpyridin-2-amine Hydrochloride

-

Ticket ID: #SOLV-PYR-004[1]

-

Subject: Solvent Effects on Reactivity, Solubility, and Tautomerism[2]

-

Assigned Specialist: Senior Application Scientist, Process Chemistry Division[2]

Executive Summary

You are working with N,4-dimethylpyridin-2-amine hydrochloride (also known as 2-(methylamino)-4-methylpyridine HCl).[1] As a salt of a 2-aminopyridine derivative, this molecule presents a dichotomy in reactivity governed strictly by the solvent environment.

The hydrochloride salt is a latent nucleophile . It is chemically inert in its salt form. Your solvent choice dictates three critical parameters:

-

Lattice Energy Dissociation: Breaking the ionic HCl lattice.

-

Tautomeric Equilibrium: Shifting between the amino (aromatic) and imino (non-aromatic) forms upon neutralization.

-

Ambident Nucleophilicity: Directing electrophilic attack to the Exocyclic-N vs. the Ring-N.[1]

Module 1: Solubility & Dissolution Protocols

User Issue: "I cannot get the starting material to dissolve in standard organic solvents (DCM, THF, Toluene)."

Technical Insight: The HCl salt possesses a high crystal lattice energy. Non-polar or moderately polar aprotic solvents (DCM, THF) cannot overcome the electrostatic attraction between the pyridinium cation and the chloride anion.[2] You must use high-dielectric protic solvents or polar aprotic solvents to solvate the ions.[1]

Solubility Compatibility Table

| Solvent Class | Examples | Solubility Rating | Mechanistic Interaction | Recommended Use |

| Protic Polar | Water, Methanol, Ethanol | High | H-bonding stabilizes both Cl⁻ and the pyridinium cation.[1] | Recrystallization, aqueous workup, or reactions requiring proton transfer.[2] |

| Aprotic Polar | DMSO, DMF, DMAc, NMP | High | High dipole moment solvates the cation; "naked" anion effect (if free-based).[2] | |

| Chlorinated | DCM, Chloroform | Very Low | Weak solvation of ions.[2] | Do not use for the salt. Good for the free base after neutralization. |

| Ethers/Hydrocarbons | THF, Toluene, Dioxane | Insoluble | Low dielectric constant promotes tight ion-pairing.[1][2] | Use as antisolvents to precipitate the product or in Pd-catalyzed coupling (suspension).[1] |

Troubleshooting Workflow: Dissolution Strategy

Figure 1: Decision tree for solvent selection based on experimental intent. Note that for Pd-catalyzed reactions, solubility is less critical than the base strength.[1]

Module 2: Reactivity & Tautomerism (The "Hidden" Variable)

User Issue: "My reaction is yielding a mixture of regioisomers (Ring-N vs. Exocyclic-N alkylation)."

Technical Insight: Upon neutralization (removal of HCl), N,4-dimethylpyridin-2-amine exhibits tautomerism .[1]

-

Amino Form (A): The aromatic pyridine structure. (Generally favored).[2][4]

-

Imino Form (B): The non-aromatic, pyridone-imine-like structure.[1]

Solvent Effect on Regioselectivity:

-

Non-Polar Solvents (Toluene, Hexane): Favor the Amino form (A) to maintain aromaticity.[2] Reaction at the exocyclic nitrogen is sterically sensitive but electronically driven by the lone pair availability.

-

Polar Aprotic Solvents (DMF, DMSO): Can stabilize the charge separation in the Imino form (B) or the transition state leading to Ring-N alkylation.[2]

-

Ambident Reactivity:

Critical Protocol: Controlling Regioselectivity If you require functionalization at the Exocyclic Nitrogen (the amine tail):

-

Avoid polar aprotic solvents if possible, or use them with steric control.[2]

-

Pre-neutralize: Do not rely on in-situ deprotonation if selectivity is poor.[1] Free-base the amine, extract into Toluene or DCM, dry, and then react.[2]

-

Use a hindered base: If running in DMF, use a bulky base (e.g.,

or NaOtBu) which suppresses Ring-N attack via steric shielding of the ion pair.[2]

Module 3: Troubleshooting Common Reactions

Scenario A: Buchwald-Hartwig Cross-Coupling

-

Problem: Catalyst poisoning or no conversion.

-

Cause: The HCl salt is acidic. Phosphine ligands on Palladium are basic.[1] The HCl protonates the ligand (e.g., XPhos, BINAP), killing the catalyst.[2]

-

Solution: You MUST use a stoichiometric excess of base (3.0 - 4.0 equiv) to neutralize the HCl and drive the catalytic cycle.

-

Preferred Solvent: Toluene or 1,4-Dioxane.[1] (The salt will be a slurry; this is normal. As the base reacts, the free amine dissolves and enters the cycle).

Scenario B: Nucleophilic Aromatic Substitution ( )

-

Problem: Low yield, gum formation.[2]

-

Cause: Incomplete neutralization of the HCl salt prevents the amine from acting as a nucleophile.

-

Solution:

-

Why DMSO? It solvates the resulting chloride ion and the protonated base, leaving the 2-aminopyridine "naked" and highly reactive.

Module 4: Isolation & Purification

User Issue: "How do I isolate the free base from the reaction mixture?"

The free base (N,4-dimethylpyridin-2-amine) is an oil or low-melting solid with moderate water solubility, making standard extraction tricky.[1]

Step-by-Step Workup Protocol:

-

Quench: Dilute reaction mixture with water.

-

pH Adjustment (CRITICAL): The pyridine ring is basic (

).[1] If the pH is < 9, the product remains in the water phase as a cation.-

Action: Adjust aqueous layer pH to > 12 using 1M NaOH.[1]

-

-

Extraction: Use DCM/Isopropanol (9:1) or Chloroform .[1] Pure EtOAc often fails to extract aminopyridines efficiently from water due to their polarity.[1]

-

Drying: Dry over

. (Avoid

FAQ: Frequently Asked Questions

Q: Can I use Acetone as a solvent? A: Caution advised. Primary and secondary amines can react with acetone to form imines (Schiff bases) or aminals under acidic conditions (provided by the HCl salt).[2] While sterically hindered, the N-methyl group does not fully prevent this side reaction if heated. Avoid ketones; use esters or nitriles (MeCN) instead.[2]

Q: Is the HCl salt hygroscopic? A: Yes, aminopyridinium salts are generally hygroscopic.[2] Moisture absorption alters the stoichiometry. Store in a desiccator. If the bottle has been open, dry under vacuum at 40°C before weighing for critical kinetic experiments.

Q: Why does the NMR in DMSO-

References

-

Solubility and Thermodynamics of Aminopyridines

-

Tautomerism in 2-Aminopyridines

- Source: Journal of the American Chemical Society / NIH

- Relevance: Details the amino-imino equilibrium and how dielectric constants influence the dominant form.

-

Link:[2]

-

Regioselectivity in Alkyl

-

Catalyst Deactiv

Sources

Technical Support Center: Work-Up Procedures for N,4-Dimethylpyridin-2-amine Hydrochloride Catalyzed Reactions

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing N,4-dimethylpyridin-2-amine hydrochloride as a catalyst. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize your post-reaction work-up and purification.

Introduction: The Challenge of Catalyst Removal

N,4-dimethylpyridin-2-amine hydrochloride is an efficient organocatalyst, often used in acylation and other nucleophilic catalysis reactions, similar to its well-known isomer, 4-(Dimethylamino)pyridine hydrochloride (DMAP·HCl).[1][2] Its hydrochloride salt form offers advantages in handling and recyclability.[1][3] However, its high polarity and water solubility, while beneficial for removal, can present unique challenges during product isolation, such as emulsion formation and product loss. This guide will address these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure to remove N,4-dimethylpyridin-2-amine hydrochloride?

A1: The fundamental strategy relies on exploiting the catalyst's high solubility in aqueous solutions, particularly under acidic conditions. The protonated amine of the hydrochloride salt is highly polar and prefers the aqueous phase, while most organic products are less polar and will remain in the organic phase.

The choice of work-up depends critically on the stability of your desired product, particularly its sensitivity to acid or base.

dot

Sources

- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 2. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

Validation & Comparative

"comparing N,4-dimethylpyridin-2-amine hydrochloride with other pyridine-based catalysts"

The following guide provides an in-depth comparative analysis of pyridine-based catalysts, specifically addressing the structural and functional distinctions between the specific isomer N,4-dimethylpyridin-2-amine hydrochloride and the industry-standard DMAP (N,N-dimethylpyridin-4-amine) .

Subject: N,4-Dimethylpyridin-2-amine HCl vs. DMAP and Alternatives

Executive Summary & Structural Distinction[1]

Status: Technical Comparison & Application Guide Primary Use Case: Acylation, Esterification, and Macromolecular Synthesis.

In the landscape of nucleophilic catalysis, "dimethylaminopyridine" usually refers to the 4-isomer (DMAP ). However, the specific subject N,4-dimethylpyridin-2-amine represents a distinct regioisomer with significantly different electronic and steric properties. This guide compares this specific 2-amino architecture against the 4-amino gold standards to assist researchers in catalyst selection.

| Feature | N,4-Dimethylpyridin-2-amine HCl (The Subject) | DMAP Hydrochloride (The Benchmark) |

| Structure | 2-(Methylamino)-4-methylpyridine | 4-(Dimethylamino)pyridine |

| Nitrogen Position | Exocyclic amine at C2 | Exocyclic amine at C4 |

| Primary Mechanism | Bifunctional / Ligand / Proton Transfer | Hyper-Nucleophilic Acyl Transfer |

| Key Advantage | Potential for chelation/directing (C-H activation) | Extreme reaction rate acceleration ( |

| Recyclability | High (as salt) | High (as HCl salt) |

Technical Profile: Structure-Activity Relationship (SAR)

To understand performance differences, we must analyze the resonance stabilization of the active intermediate (the N-acylpyridinium ion).

The "Push-Pull" Mechanism (DMAP)

In DMAP, the nitrogen at position 4 pushes electron density through the ring to the pyridine nitrogen. This through-conjugation creates a highly stable resonance structure, making the pyridine nitrogen exceptionally nucleophilic.

The "Steric/Electronic Mismatch" (N,4-Isomer)

In N,4-dimethylpyridin-2-amine , the exocyclic amine is at position 2.[1]

-

Steric Hindrance: The methyl group on the exocyclic amine is adjacent to the ring nitrogen, creating steric clash during nucleophilic attack.

-

Electronic Pathway: The resonance donation from C2 is less effective at stabilizing the positive charge on the ring nitrogen compared to the para (C4) position.

Visualization: Catalytic Activation Pathways

Figure 1: Comparative activation pathways. Pathway A (DMAP) benefits from resonance stabilization, while Pathway B (2-amino isomer) faces steric and electronic hurdles for simple acylation.

Comparative Performance Analysis

This section evaluates the subject against standard alternatives in the context of Acylation and Esterification .

Table 1: Catalyst Performance Metrics[1]

| Catalyst | Relative Rate ( | pKa (Conj. Acid) | Recyclability | Toxicity Profile | Cost Efficiency |

| DMAP (Standard) | 9.70 | Low (Difficult removal) | High (Skin absorption) | High | |

| DMAP[1]·HCl | 9.70 | Excellent (Precipitates) | Moderate (Solid salt) | Very High | |

| N,4-Dimethylpyridin-2-amine | ~7.5 - 8.5 | Moderate | Moderate | Low (Niche) | |

| Pyridine | 1 | 5.25 | Low (Solvent waste) | High (Vapor) | Medium |

| N-Methylimidazole (NMI) | ~500 | 7.0 | Medium | Low | High |

*Note: DMAP·HCl releases free DMAP in situ or acts via H-bond activation.[1]

Detailed Analysis

1. N,4-Dimethylpyridin-2-amine Hydrochloride (The Subject)

-

Performance: Significantly slower than DMAP for standard acylations due to the "ortho-effect" (sterics at C2).

-

Best Use Case: This molecule is often used as a ligand precursor for metal-catalyzed cross-couplings (e.g., Palladium catalysis) or as a directing group in C-H activation chemistry. It is not the first choice for simple esterification.

-

Advantage: In specific regioselective reactions where DMAP is too reactive and causes side reactions (e.g., polymerization or racemization), this sterically hindered catalyst can offer better control.

2. DMAP Hydrochloride (The Alternative/Benchmark)

-

Performance: Matches the catalytic efficiency of free DMAP.

-

Mechanism: In the presence of a base (or even base-free for acid-labile substrates), the HCl salt acts as a latent source of the super-nucleophile.

-

Recyclability: Unlike free DMAP, the HCl salt can be recovered by filtration in non-polar solvents or by aqueous extraction, addressing the major industrial drawback of DMAP (product contamination).

Experimental Protocols

Protocol A: Recyclable Acylation using Pyridine Salts

Adapted from Liu et al. (2014) for DMAP[2]·HCl, applicable to N,4-isomer testing.

Objective: Acetylation of a secondary alcohol (e.g., Menthol) to compare catalyst efficiency.

Materials:

-

Substrate: Menthol (1.0 equiv)

-

Reagent: Acetic Anhydride (1.2 equiv)

-

Catalyst: N,4-Dimethylpyridin-2-amine HCl OR DMAP·HCl (1-5 mol%)[1]

-

Solvent: Ethyl Acetate (EtOAc) or Solvent-Free[1]

Workflow:

-

Setup: In a 10 mL round-bottom flask, combine Menthol (5 mmol) and the Catalyst (0.25 mmol, 5 mol%).

-

Reaction: Add Acetic Anhydride (6 mmol) dropwise at room temperature.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup & Recycling:

-

Upon completion, add cold hexane (10 mL).

-

The catalyst (HCl salt) will often precipitate (or can be extracted with water).

-

Filter the solid catalyst. Wash with hexane. Dry under vacuum for reuse.

-

-

Purification: Concentrate the filtrate to obtain the ester.

Protocol B: Validation of Catalyst Identity (QC)

Since vendor confusion exists between "DMAP" and "N,4-dimethylpyridin-2-amine", perform this check:

-

1H NMR (DMSO-d6):

-

DMAP (4-isomer): Characteristic AA'BB' system for the aromatic ring (two doublets at ~6.6 and ~8.2 ppm). Methyls are a singlet (6H) at ~3.0 ppm.

-

N,4-Isomer (2-isomer): Asymmetric aromatic signals (singlet, doublet, doublet). Two distinct methyl signals (one on ring C4, one on amine N).

-

References

-